molecular formula C19H13N3O B2860981 (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide CAS No. 891080-52-7

(Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide

Cat. No. B2860981
CAS RN: 891080-52-7
M. Wt: 299.333
InChI Key: MAYMTFZAHCHBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. TAK-242 is a toll-like receptor 4 (TLR4) antagonist, which means that it blocks the activation of TLR4, a protein that plays a key role in the innate immune system.

Mechanism of Action

(Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide works by binding to a specific site on TLR4 and preventing its activation by lipopolysaccharides (LPS), which are found in the cell walls of certain bacteria. By blocking TLR4 activation, (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for the harmful effects of sepsis.
Biochemical and physiological effects:
In addition to its potential therapeutic applications, (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide has also been studied for its biochemical and physiological effects. (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide has been shown to inhibit the activation of TLR4 in various cell types, including macrophages, dendritic cells, and epithelial cells. (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide is its specificity for TLR4, which makes it a valuable tool for studying the role of TLR4 in various diseases. However, one limitation of (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide is its relatively low potency, which means that high concentrations are required to achieve a significant effect. Additionally, (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide has a relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

Despite its limitations, (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide remains a promising therapeutic agent for the treatment of sepsis and other inflammatory diseases. Future research should focus on improving the potency and pharmacokinetics of (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide, as well as exploring its potential applications in other diseases. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide and its effects on the immune system.

Synthesis Methods

The synthesis of (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide was first reported by researchers at Takeda Pharmaceutical Company in 2006. The synthesis involves a series of chemical reactions, including the condensation of 2-cyano-N-(1-naphthyl)acetamide and 3-pyridin-3-ylprop-2-enamide in the presence of a base, followed by the addition of a reducing agent to form the final product.

Scientific Research Applications

(Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide is in the treatment of sepsis, a life-threatening condition caused by a dysregulated immune response to infection. TLR4 plays a key role in the pathogenesis of sepsis, and (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide has been shown to block the activation of TLR4 and reduce inflammation in preclinical studies.

properties

IUPAC Name

(Z)-2-cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c20-12-16(11-14-5-4-10-21-13-14)19(23)22-18-9-3-7-15-6-1-2-8-17(15)18/h1-11,13H,(H,22,23)/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYMTFZAHCHBDE-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=CC3=CN=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)/C(=C\C3=CN=CC=C3)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(naphthalen-1-yl)-3-(pyridin-3-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.